
4-Ethoxy-2-methylpyridine
説明
4-Ethoxy-2-methylpyridine is a chemical compound with the molecular formula C8H11NO . It is used in various applications, including as an electrolyte additive in dye-sensitized solar cells .
Synthesis Analysis
The synthesis of 2-pyridine nucleophiles, such as 4-Ethoxy-2-methylpyridine, has been a challenging task in traditional cross-coupling reactions . A study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .
Molecular Structure Analysis
The molecular structure of 4-Ethoxy-2-methylpyridine is characterized by a pyridine ring, which is a six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .
Chemical Reactions Analysis
4-Ethoxy-2-methylpyridine has been used as an electrolyte additive in dye-sensitized solar cells . The addition of 4-Ethoxy-2-methylpyridine to the electrolyte of dye-sensitized solar cells has been shown to improve the open-circuit photovoltage .
科学的研究の応用
Synthesis of p38α MAP Kinase Inhibitors
4-Ethoxypicoline serves as a precursor in the synthesis of p38α mitogen-activated protein kinase inhibitors . These inhibitors are crucial in the treatment of diseases driven by cytokines, such as rheumatoid arthritis and psoriasis. The compound’s role in the optimized synthesis pathway enhances the yield and avoids the use of palladium as a catalyst, making the process more efficient and versatile.
Suzuki–Miyaura Cross-Coupling
In the realm of organic chemistry, 4-Ethoxypicoline is utilized in the Suzuki–Miyaura cross-coupling reactions. This reaction is a cornerstone in carbon–carbon bond-forming methodologies, often applied due to its mild conditions and tolerance of various functional groups. The compound’s stability and reactivity make it a valuable agent in these coupling processes.
Catalytic Protodeboronation
The compound is involved in the catalytic protodeboronation of pinacol boronic esters . These esters are significant in organic synthesis, and the protodeboronation process is essential for functionalizing deboronation of alkyl boronic esters, which is a less developed area in synthesis.
Electrochemical Sensing
4-Ethoxypicoline can be used in the development of electrochemical sensors . These sensors are designed for the detection of environmental pollutants like 4-nitrophenol in water samples. The compound’s properties may contribute to the enhancement of the electrocatalytic activity of the sensors.
Conductive Polymer Synthesis
In the field of materials science, 4-Ethoxypicoline is a potential candidate for the synthesis of conductive polymers . These polymers, such as poly(3,4-ethylenedioxythiophene) (PEDOT), have applications in industry and biomedicine due to their conductivity, transparency, and processability.
Nanocomposite Catalysts
The compound may also find application in the synthesis of nanocomposite catalysts . These catalysts are used for the reduction of pollutants like 4-nitrophenol to less harmful substances, showcasing the compound’s role in environmental remediation efforts.
作用機序
将来の方向性
特性
IUPAC Name |
4-ethoxy-2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-3-10-8-4-5-9-7(2)6-8/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRLEUGQNBAWDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10595891 | |
| Record name | 4-Ethoxy-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10595891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxy-2-methylpyridine | |
CAS RN |
18615-87-7 | |
| Record name | 4-Ethoxy-2-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18615-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethoxy-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10595891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



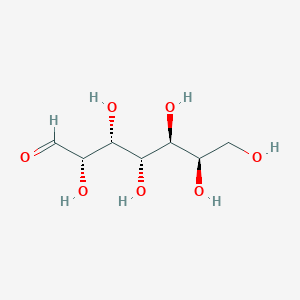
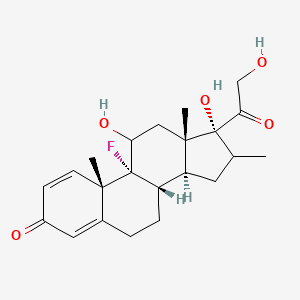
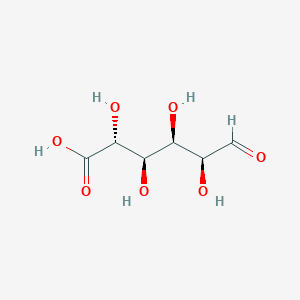






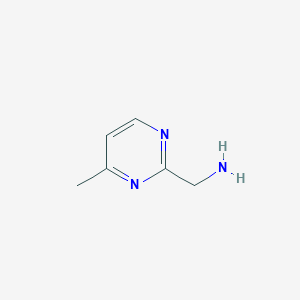

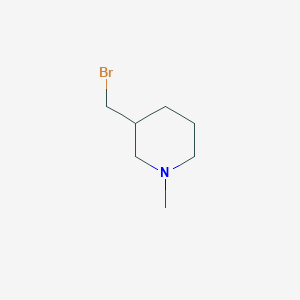

![tert-Butyl (5-chlorobenzo[d][1,3]dioxol-4-yl)carbamate](/img/structure/B1343228.png)